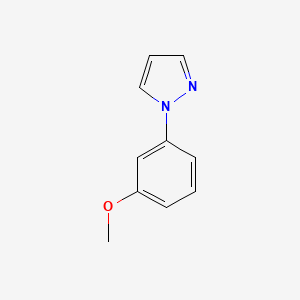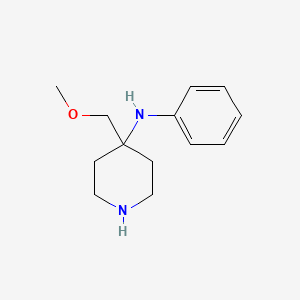![molecular formula C17H16F3NO2 B3054692 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 6158-78-7](/img/no-structure.png)
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains a trifluoromethyl group (-CF3). Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly influence the physical and chemical properties of a compound. They are often used to increase the stability, lipophilicity, and bioavailability of pharmaceuticals .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- A study detailed the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, involving epoxidation and subsequent reactions to produce amino and triazole derivatives, highlighting the chemical versatility of such compounds (Tan et al., 2016).
Structural and Theoretical Studies
- A structural and theoretical study of four novel norcantharidine derivatives, including (3aR,4S,7R,7aS)-2-phenyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione, provided insights into the crystal structures and supramolecular interactions of these molecules, which is crucial for understanding their potential applications (Tan et al., 2020).
Novel Compounds Synthesis
- Research on Biginelli synthesis of novel dihydropyrimidinone derivatives containing phthalimide moiety from enaminone demonstrates the potential for creating diverse bioactive molecules based on isoindole-1,3(2H)-dione frameworks (Bhat et al., 2020).
Crystallography and Molecular Structure
- Investigations into the crystal structure and Hirshfeld surface analysis of similar compounds, such as 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, contribute to a deeper understanding of the molecular and crystal structure of isoindole derivatives, which can influence their potential applications in various fields (Cheng et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
6158-78-7 |
|---|---|
Produktname |
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Molekularformel |
C17H16F3NO2 |
Molekulargewicht |
323.31 g/mol |
IUPAC-Name |
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H16F3NO2/c1-9-6-13-14(7-10(9)2)16(23)21(15(13)22)12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI-Schlüssel |
AJQUBZOGUDYWCL-UHFFFAOYSA-N |
SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C |
Kanonische SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



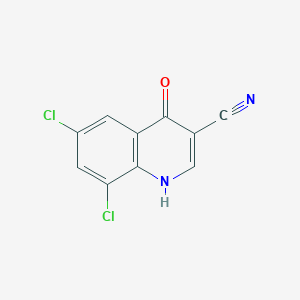
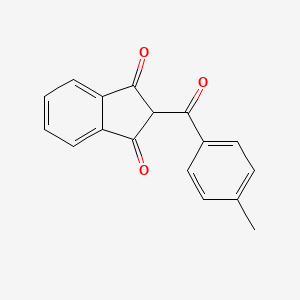
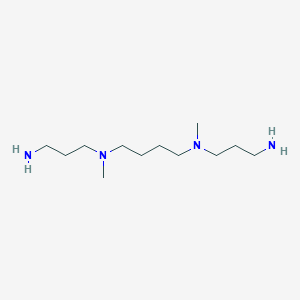
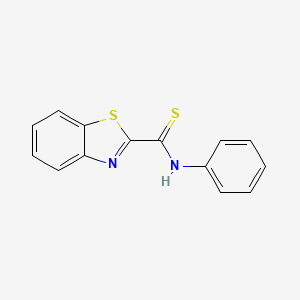
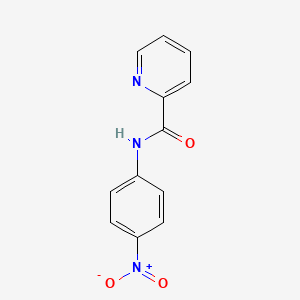
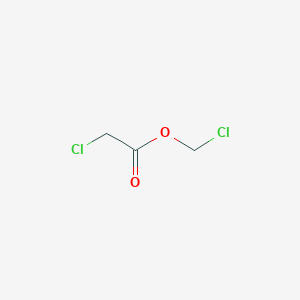
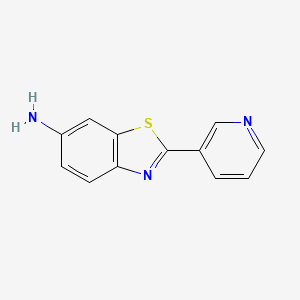
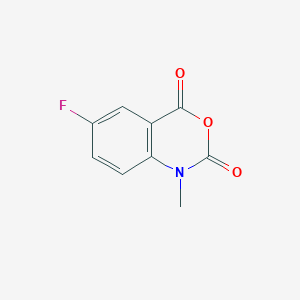
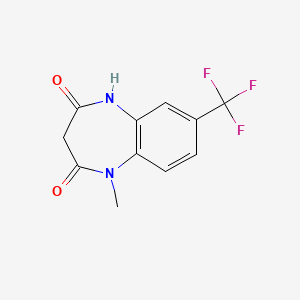
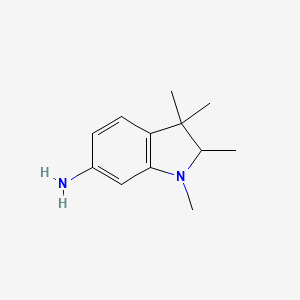
![Methyl 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B3054625.png)
![6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-](/img/structure/B3054626.png)
